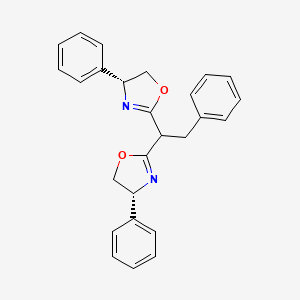
4-(hydroxymethyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative with a hydroxymethyl group at the 4-position and a methyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one typically involves the reaction of 4-chloro-1-methylquinolin-2(1H)-one with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxymethyl group replaces the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-(hydroxymethyl)-1-methylquinoline using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.
Major Products
Oxidation: 4-Formyl-1-methylquinolin-2(1H)-one or 4-carboxy-1-methylquinolin-2(1H)-one.
Reduction: 4-(Hydroxymethyl)-1-methylquinoline.
Substitution: 4-(Alkoxymethyl)-1-methylquinolin-2(1H)-one or 4-(Acetoxymethyl)-1-methylquinolin-2(1H)-one.
Applications De Recherche Scientifique
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, while the quinoline ring can engage in π-π stacking interactions with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinoline: Lacks the hydroxymethyl group but shares the quinoline core.
4-(Hydroxymethyl)quinoline: Similar structure but without the methyl group at the 1-position.
1-Methylquinolin-2(1H)-one: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-1-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity in various applications .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-6,13H,7H2,1H3 |
Clé InChI |
VTYDSAOMKQENIX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=CC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


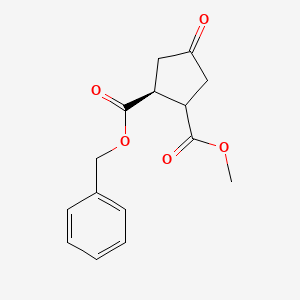
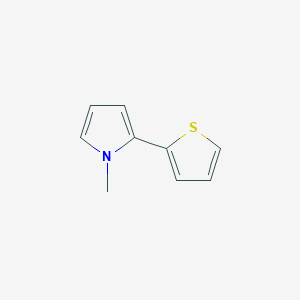
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
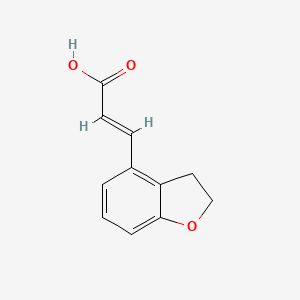
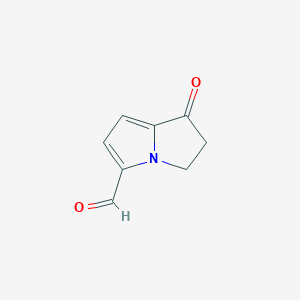
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)

![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
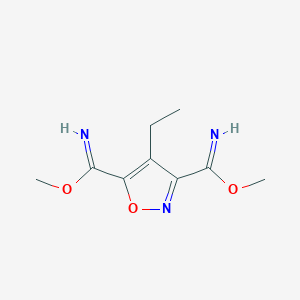
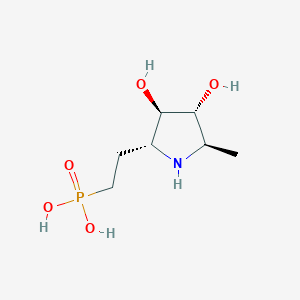

![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

